molecular formula C22H28N2O4S B2819427 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922077-07-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2819427
CAS No.: 922077-07-4
M. Wt: 416.54
InChI Key: FHROBVJPVVUENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel. Research indicates this compound effectively blocks TRPM4 currents with an IC50 in the low micromolar range, showing superior selectivity over other TRP channels like TRPM5. Its primary research value lies in elucidating the physiological and pathophysiological roles of TRPM4, which is implicated in a variety of critical processes including the regulation of smooth muscle tone, immune cell activation, and cardiac conduction. Studies have utilized this inhibitor to investigate its potential therapeutic applications, particularly in mitigating cerebral edema and neuronal death following ischemic stroke by reducing endothelial cell swelling, and in limiting cancer cell migration and proliferation in prostate cancer models. The mechanism of action involves direct antagonism of the channel, preventing the sodium influx that leads to membrane depolarization and subsequent calcium entry through voltage-dependent calcium channels. This makes it an indispensable pharmacological tool for probing calcium signaling networks, vascular biology, neuroprotection, and oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHROBVJPVVUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling, cyclization, and sulfonamide formation. Critical steps include:

  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates. Final purity (>95%) is confirmed via HPLC .
  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity at each stage .

Table 1: Reaction Conditions for Key Steps

StepReagentsSolventTemp. (°C)Yield (%)
CyclizationPOCl₃Toluene11065–70
Sulfonamide couplingEt₃NDCM2580–85

Q. Which analytical methods are most reliable for characterizing this compound?

  • Structural confirmation : 2D NMR (COSY, HSQC) resolves overlapping signals in the benzoxazepine and sulfonamide regions .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX suite ) resolves stereochemical ambiguities, though crystallization remains challenging due to amorphous tendencies .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Inhibits Staphylococcus aureus (MIC = 8 µg/mL) via dihydropteroate synthase (DHPS) binding, a common sulfonamide target .
  • Enzyme inhibition : IC₅₀ = 120 nM against carbonic anhydrase IX, validated via fluorescence-based assays .
  • Cellular assays : Dose-dependent apoptosis in HeLa cells (EC₅₀ = 1.2 µM) suggests anticancer potential .

Advanced Research Questions

Q. How do reaction pathways differ under acidic vs. basic conditions?

  • Acidic conditions : Promote oxazepine ring opening, forming a quinoline derivative (confirmed by LC-MS) .
  • Basic conditions : Stabilize sulfonamide groups but risk hydrolysis of the ethyl substituent (kinetic studies show t₁/₂ = 12 h in NaOH/MeOH) .
  • Mechanistic insights : DFT calculations (B3LYP/6-31G*) reveal a lower activation barrier (∆G‡ = 18.3 kcal/mol) for nucleophilic substitution at the sulfonamide sulfur .

Q. How can contradictory solubility data in literature be resolved?

Discrepancies arise from:

  • Solvent polarity : LogP = 3.2 (predicted) suggests moderate lipophilicity, but experimental solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) varies due to polymorphic forms .
  • Analytical methods : Dynamic light scattering (DLS) identifies nanoaggregates in aqueous buffers, falsely reporting higher solubility . Recommendation : Use equilibrium solubility assays (shake-flask method, 24 h incubation) with HPLC quantification .

Q. What strategies improve bioavailability given poor aqueous solubility?

  • Formulation : Nanoemulsions (lecithin/Tween 80) increase bioavailability by 3-fold in rat models .
  • Prodrug design : Phosphorylating the oxo group enhances solubility (water solubility = 5 mg/mL) without losing activity .

Q. How does structural modification impact target selectivity?

Table 2: Comparative Activity of Structural Analogs

AnalogModificationTargetIC₅₀ (nM)Selectivity Index*
ParentNoneCA IX1201.0
3,4-DifluoroFluorinationCA XII850.7
5-IsopentylAlkyl chainRIP1 kinase452.1
*Selectivity Index = IC₅₀ (off-target)/IC₅₀ (primary target).
  • Trifluoromethyl groups : Increase membrane permeability (PAMPA assay, Pe = 12 × 10⁻⁶ cm/s) but reduce solubility .

Methodological Notes

  • Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting bioactivity data, prioritizing studies with orthogonal validation (e.g., SPR + enzyme assays) .
  • Crystallography : SHELXL refinement (R-factor < 0.05) resolves disorder in the ethyl group .

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